5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 1-phenyl core structure and a 5-position substitution with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and neurology . This compound’s synthesis likely follows established routes for pyrazolo[3,4-d]pyrimidinones, involving cyclocondensation or alkylation strategies .
Properties
IUPAC Name |
5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-21(27-13-11-26(12-14-27)18-7-3-1-4-8-18)16-28-17-24-22-20(23(28)31)15-25-29(22)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVCJDGGLSRPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetDopamine D2 and D3 receptors , and Quorum Sensing pathways in bacteria. These targets play crucial roles in neurological signaling and bacterial cell-cell communication, respectively.
Biological Activity
5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | Not available |
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. A study by Xia et al. highlighted that related pyrazole compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2-oxo...) | HCT116 | 0.95 |
| 1-(2′-hydroxy...) | A549 | 0.08 |
| 3-(1H-indole...) | HepG2 | 0.71 |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In a pharmacological evaluation, it was found to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by inflammation .
Table 2: Anti-inflammatory Activity
| Compound | Prostaglandin Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| 5-(2-oxo...) | 75 | 100 |
| Related Pyrazolo Compounds | 60 | 200 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The mechanism often involves:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Modulation : It can modulate receptor activities, influencing various signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Activity : A study reported that certain derivatives showed significant apoptosis induction in cancer cells, with IC50 values indicating potent activity against various cancer types .
- Safety Profile : Acute toxicity studies indicated a favorable safety profile for some derivatives with LD50 values exceeding 1100 mg/kg, suggesting a low risk of adverse effects at therapeutic doses .
- Comparative Studies : The efficacy of these compounds was often compared to established drugs like doxorubicin and diclofenac, demonstrating competitive potency in both anticancer and anti-inflammatory activities .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several related compounds and evaluated their efficacy using standard seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many derivatives demonstrated significant anticonvulsant activity, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can yield effective treatments for epilepsy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have shown that various pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action may involve the inhibition of specific enzymes or disruption of microbial cell wall synthesis .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory properties. Compounds within this class have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The synthesis of novel derivatives has led to promising results in reducing edema in animal models .
Receptor Interaction Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological receptors. These studies suggest that the compound can effectively bind to targets involved in neurotransmission and inflammation, which could explain its observed pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Variations in substituents on the phenyl ring or modifications to the piperazine moiety can significantly influence biological activity. Comprehensive SAR studies are essential for guiding future synthetic efforts aimed at developing more potent compounds.
Case Studies and Research Findings
Comparison with Similar Compounds
5-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 35)
- Substituent : 1,2,3-triazole-methyl group at position 3.
- Activity : Inhibited U87 glioma cell proliferation by 47.69% via S-phase cell cycle arrest and p53-mediated apoptosis .
- Key Difference : The triazole group enhances DNA damage response pathways, whereas the target compound’s 4-phenylpiperazine may favor receptor binding over direct DNA interaction.
5-(2-(Azepan-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
5-(4-Nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Substituent : 4-Nitrobenzyl group at position 5.
- Activity: Not explicitly reported, but nitro groups often enhance electrophilic reactivity for covalent binding .
- Key Difference : The electron-withdrawing nitro group contrasts with the target compound’s basic piperazine moiety, which may improve solubility and pharmacokinetics.
1-Cyclopentyl-3-methyl-6-(4-pyridinyl)pyrazolo(3,4-d)pyrimidin-4(5H)-one (WIN 58237)
- Substituents : Cyclopentyl and 4-pyridinyl groups.
- Key Difference : The pyridinyl group introduces hydrogen-bonding capacity, while the target compound’s 4-phenylpiperazine may favor CNS targets.
Comparative Data Table
*Calculated based on molecular formula (C23H24N6O2).
Key Insights
Substituent Impact :
- Piperazine vs. Azepane : The 4-phenylpiperazine group (target compound) offers a balance between receptor affinity and solubility, whereas azepane’s larger ring (Compound 2.1.2) enhances lipophilicity for tissue penetration .
- Electron-Donating vs. Withdrawing Groups : The target’s piperazine (electron-donating) may improve metabolic stability compared to nitrobenzyl derivatives (electron-withdrawing) .
Therapeutic Implications :
- The target compound’s structure aligns with CNS-targeting agents (e.g., antipsychotics or antidepressants), while triazole derivatives (Compound 35) show promise in oncology .
Synthetic Feasibility :
- The 4-phenylpiperazine moiety can be introduced via alkylation or amide coupling, similar to methods used for triazole and nitrobenzyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
